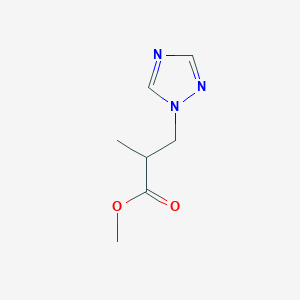![molecular formula C14H11F3O2 B1462604 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol CAS No. 929289-41-8](/img/structure/B1462604.png)
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Studies like those conducted by Viji et al. (2020) explore molecular structures and spectroscopic data through quantum chemical calculations, offering insights into the fundamental vibrations, molecular parameters, and intramolecular charge transfer of similar compounds. This research aids in understanding the biological effects based on molecular docking results, suggesting potential applications in drug discovery and development (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Metabolism of Phenolics in Foods and Beverages
Clifford et al. (2022) review the metabolism of phenolics in coffee and plant-based foods, focusing on how phenyl-ring substitution and flux through β-oxidation pathways affect the generation of biologically active and inactive intermediates. This research highlights the complexity of dietary phenol metabolism and its implications for human health (Clifford, King, Kerimi, Pereira-Caro, & Williamson, 2022).
Synthesis and Structural Characterization
Research on the synthesis and crystal structure of compounds containing the trifluoromethyl group, such as the work by Liang (2009), provides valuable information on the chemical properties and potential applications of these compounds in materials science and pharmaceuticals (Liang, 2009).
Lability of the Trifluoromethyl Group
Studies like that by Belter (2010) explore the reactivity of the trifluoromethyl group under specific conditions, offering insights into the chemical behavior of trifluoromethyl phenyl ethers, which could be crucial for developing new chemical reactions and materials (Belter, 2010).
Photoactivation and Electrochemistry
Research by Raimer & Lindel (2013) on the photoactivation of compounds similar to 3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol in the presence of phenolic reaction partners introduces innovative strategies for chemical biology, suggesting the potential for "cleaner" chemical reactions (Raimer & Lindel, 2013).
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-4-1-3-10(7-11)9-19-13-6-2-5-12(18)8-13/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRNZGCIDGVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)



![4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1462534.png)


![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)

amine](/img/structure/B1462544.png)